NVP-SAA164 belongs to the class of kinin B1 receptor antagonists, which are being explored for their therapeutic potential in various inflammatory and pain-related conditions. Its classification as a nonpeptide antagonist distinguishes it from peptide-based drugs, providing advantages in terms of stability and oral bioavailability .
The synthesis of NVP-SAA164 involves several key steps that utilize readily available chemical precursors. The process typically includes:
The detailed synthetic route is often proprietary, but it generally involves standard organic synthesis techniques such as coupling reactions, purification methods (e.g., chromatography), and crystallization processes.
The molecular structure of NVP-SAA164 can be described using its chemical formula and spatial configuration. The compound is characterized by:
NVP-SAA164 participates in various chemical reactions primarily related to its binding interactions with the kinin B1 receptor. Key aspects include:
NVP-SAA164 acts as a selective antagonist for the human kinin B1 receptor. Its mechanism involves:
NVP-SAA164 exhibits several notable physical and chemical properties:
These properties are critical for formulation development and ensuring bioavailability when administered .
NVP-SAA164's primary applications lie within pharmacology and drug development:
The kinin system’s pathophysiology centers on the distinct roles and regulatory mechanisms of B1 and B2 receptors:
Table 1: Key Characteristics of Bradykinin Receptors
Feature | B1 Receptor | B2 Receptor |
---|---|---|
Expression Pattern | Inducible (pathological conditions) | Constitutive |
Primary Agonists | desArg9BK, desArg10KD | Bradykinin, Kallidin |
Pain Pathway Role | Chronic hyperalgesia, inflammatory pain | Acute nociception, transient pain |
Signaling | Sustained Gq/Gi activation | Rapid desensitization |
B1 receptor induction is a hallmark of chronic inflammation, with significant implications for pain sensitization:
NVP-SAA164 exemplifies the application of transgenic technology to evaluate species-selective B1R antagonists:
Table 2: In Vitro and In Vivo Profile of NVP-SAA164
Parameter | Value | Experimental System |
---|---|---|
Binding Affinity (Ki) | 8 nM (human B1R), 7.7 nM (monkey B1R) | HEK293 cells, monkey fibroblasts |
Functional Antagonism (IC50) | 33 nM (Ca2+ flux) | HEK293-hB1R cells |
Oral Efficacy (ED50) | 3–10 mg/kg (FCA model) | hB1-KI mice, mechanical hyperalgesia |
Species Selectivity | >1000-fold selectivity for human vs. rat B1R | Radioligand binding in transfected cells |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7